Cas no 442910-69-2 (Tert-Butyl 4-chloro-5-methyl-1H-indole-1-carboxylate)

Tert-Butyl 4-chloro-5-methyl-1H-indole-1-carboxylate structure
442910-69-2 structure
Product name:Tert-Butyl 4-chloro-5-methyl-1H-indole-1-carboxylate
CAS No:442910-69-2
MF:C14H16ClNO2
MW:265.735342979431
CID:4821295

Tert-Butyl 4-chloro-5-methyl-1H-indole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-chloro-5-methyl-1H-indole-1-carboxylate
    • tert-butyl 4-chloro-5-methylindole-1-carboxylate
    • tert-butyl-4-chloro-5-methyl-1H-indole-1-carboxylate
    • Tert-Butyl 4-chloro-5-methyl-1H-indole-1-carboxylate
    • Inchi: 1S/C14H16ClNO2/c1-9-5-6-11-10(12(9)15)7-8-16(11)13(17)18-14(2,3)4/h5-8H,1-4H3
    • InChI Key: PYHHOFDVTLNTMQ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C)C=CC2=C1C=CN2C(=O)OC(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 326
  • Topological Polar Surface Area: 31.2
  • XLogP3: 4.3

Tert-Butyl 4-chloro-5-methyl-1H-indole-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A199008575-1g
tert-Butyl 4-chloro-5-methyl-1H-indole-1-carboxylate
442910-69-2 97%
1g
$394.20 2023-09-01
Chemenu
CM334021-1g
tert-Butyl 4-chloro-5-methyl-1H-indole-1-carboxylate
442910-69-2 95%+
1g
$354 2021-08-18
Chemenu
CM334021-1g
tert-Butyl 4-chloro-5-methyl-1H-indole-1-carboxylate
442910-69-2 95%+
1g
$393 2023-02-02

Additional information on Tert-Butyl 4-chloro-5-methyl-1H-indole-1-carboxylate

Comprehensive Overview of Tert-Butyl 4-chloro-5-methyl-1H-indole-1-carboxylate (CAS No. 442910-69-2)

Tert-Butyl 4-chloro-5-methyl-1H-indole-1-carboxylate (CAS No. 442910-69-2) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This indole derivative has garnered significant attention due to its structural versatility and potential applications in drug discovery. The compound features a tert-butyl ester group attached to the nitrogen of the indole core, along with chloro and methyl substituents at the 4 and 5 positions, respectively. These functional groups make it a valuable intermediate for constructing complex molecules.

In recent years, the demand for indole-based compounds like Tert-Butyl 4-chloro-5-methyl-1H-indole-1-carboxylate has surged, driven by their prominence in medicinal chemistry. Researchers frequently explore such derivatives for their bioactive properties, particularly in targeting neurological and oncological pathways. The compound's CAS No. 442910-69-2 serves as a unique identifier, ensuring precise tracking in global chemical databases and regulatory frameworks.

One of the key advantages of Tert-Butyl 4-chloro-5-methyl-1H-indole-1-carboxylate lies in its synthetic flexibility. The tert-butyl protecting group can be selectively removed under mild acidic conditions, enabling further functionalization of the indole nitrogen. This characteristic is particularly valuable in multi-step syntheses, where protecting group strategies are critical. Additionally, the chloro and methyl substituents offer sites for cross-coupling reactions, expanding its utility in palladium-catalyzed transformations.

The compound's relevance extends to contemporary research trends, such as the development of small-molecule inhibitors and heterocyclic scaffolds. With growing interest in personalized medicine, CAS No. 442910-69-2 is often cited in studies exploring structure-activity relationships (SAR). Its molecular framework aligns with the design of compounds targeting protein-protein interactions, a hot topic in drug discovery forums.

From a commercial perspective, Tert-Butyl 4-chloro-5-methyl-1H-indole-1-carboxylate is available through specialized chemical suppliers, often listed under its CAS number or systematic name. Quality control measures, including HPLC and NMR analysis, ensure its suitability for high-end applications. Researchers frequently inquire about its storage conditions and solubility, which are typically documented as stable at room temperature under inert atmospheres and soluble in common organic solvents like DCM and THF.

Environmental and safety considerations are also integral to discussions about 442910-69-2. While not classified as hazardous under standard guidelines, proper handling protocols—such as the use of gloves and ventilation—are recommended. The compound's molecular weight (265.73 g/mol) and melting point data are frequently searched parameters, reflecting the technical rigor of its user base.

In summary, Tert-Butyl 4-chloro-5-methyl-1H-indole-1-carboxylate represents a critical building block in modern synthetic chemistry. Its combination of reactive sites and protective groups makes it indispensable for designing novel therapeutics and agrochemicals. As the scientific community continues to explore indole chemistry, this compound's role is poised to expand, particularly in addressing unmet medical needs through innovative molecular design.

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